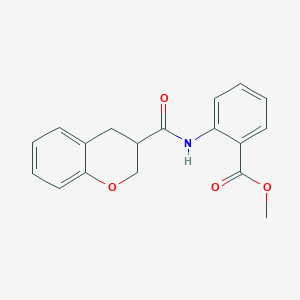

Methyl 2-(chroman-3-carboxamido)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-9,13H,10-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHXUZDATLKIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Methyl 2-(chroman-3-carboxamido)benzoate

A retrosynthetic analysis of this compound identifies the primary chemical bonds that can be strategically disconnected to reveal simpler, more readily available starting materials. The most logical disconnections are the amide bond and the ether linkage within the chroman ring.

Amide Bond Disconnection: The C-N amide bond is a prime candidate for disconnection. This retrosynthetic step simplifies the target molecule into two key synthons: chroman-3-carboxylic acid (or an activated derivative like an acyl chloride) and methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate). This approach isolates the synthesis of the chroman heterocycle from the final amide coupling step.

Chroman Ring Disconnections: Further deconstruction of the chroman-3-carboxylic acid intermediate points to several possibilities. A C-O bond disconnection of the heterocyclic ether reveals a substituted phenol (B47542) and a three-carbon chain bearing a carboxylic acid group. This suggests a synthesis starting from a salicylaldehyde (B1680747) derivative and a suitable C3 component, which could be achieved through reactions like an oxa-Michael addition.

This analysis suggests a convergent synthesis where the two main fragments, the chroman-3-carboxylic acid moiety and the methyl benzoate (B1203000) component, are prepared separately and then coupled in a final step.

Classical and Modern Synthetic Routes towards the Chroman-3-Carboxamide Moiety

Formation of the Chroman Ring System

The construction of the chroman ring is a well-established area of heterocyclic chemistry, with both classical and modern methods available.

Classical Methods: Traditional approaches often involve the cyclization of a phenolic compound with an appropriate three-carbon electrophile. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or acid under acidic conditions can lead to the formation of the chroman ring. Another classical route is the Claisen rearrangement of an allyl phenyl ether, followed by hydrobromination and subsequent intramolecular cyclization.

Modern Synthetic Routes: Contemporary methods offer greater efficiency and control. Brønsted acid-catalyzed intramolecular allylic substitution of allylic alcohols provides a metal-free and operationally simple route to various chroman derivatives. researchgate.net Palladium-catalyzed reactions, such as the intramolecular cyclization of 2-allylphenols, have also emerged as powerful tools. Furthermore, domino reactions, where multiple bonds are formed in a single pot, have been developed. For example, a domino reaction of 4-pyrone epoxides with amines has been utilized to construct related heterocyclic systems. researchgate.net

Introduction of the Carboxamide Linkage

Once the chroman-3-carboxylic acid is obtained, the carboxamide linkage is typically formed through a coupling reaction with methyl anthranilate.

Acid Chloride Formation: A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride. semanticscholar.org This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting chroman-3-carbonyl chloride is then reacted with methyl anthranilate, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. semanticscholar.orgresearchgate.net

Peptide Coupling Reagents: A wide array of modern coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently employed to achieve high yields under mild conditions.

Palladium-Catalyzed Carbonylative Coupling: An alternative, modern approach involves the palladium-catalyzed aminocarbonylation of a 3-halochroman derivative. nih.govacs.org For instance, a 3-iodochroman could be reacted with methyl anthranilate and carbon monoxide in the presence of a palladium catalyst to directly form the desired carboxamide. This method is advantageous as it constructs the carbonyl group and the C-N bond in a single step. mdpi.com

Esterification Reactions for the Methyl Benzoate Component

The methyl 2-aminobenzoate fragment is typically synthesized via the esterification of 2-aminobenzoic acid (anthranilic acid).

Fischer-Speier Esterification: This is the most common and direct method. It involves heating a solution of anthranilic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive it towards the product side.

Reaction with Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is limited by its toxicity and explosive nature, making it less suitable for large-scale synthesis.

Alkylation of Carboxylate Salt: Anthranilic acid can be deprotonated with a base to form the corresponding carboxylate salt, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov This method avoids the strongly acidic conditions of Fischer esterification, which can be beneficial if other acid-sensitive functional groups are present.

Stereoselective Synthesis and Chiral Resolution Strategies

The carbon atom at the C3 position of the chroman ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Controlling this stereochemistry is often crucial, and several strategies can be employed.

Asymmetric Synthesis: The most elegant approach is to create the desired enantiomer directly. This can be achieved through enantioselective catalysis. For example, asymmetric versions of the oxa-Michael addition or palladium-catalyzed cyclizations using chiral ligands can establish the stereocenter during the formation of the chroman ring. Cooperative enamine-metal Lewis acid catalysis has been developed for the asymmetric synthesis of chromans. researchgate.net

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material (a chiral pool) that already contains the required stereocenter can be an effective strategy.

Chiral Resolution: If the synthesis produces a racemic mixture, the enantiomers can be separated.

Classical Resolution: This involves reacting the racemic chroman-3-carboxylic acid intermediate with a chiral resolving agent (e.g., a chiral amine like (-)-strychnine or (+)-cinchonine) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an acid.

Chiral Chromatography: The racemic final compound or a key intermediate can be separated using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a column with a chiral stationary phase.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a key aspect of developing a robust and efficient synthesis. For a multi-step synthesis of this compound, each step would be individually optimized.

For the crucial amide formation step, a systematic study of parameters is essential. For instance, in a palladium-catalyzed aminocarbonylation, variables such as the catalyst, ligand, base, solvent, temperature, and carbon monoxide pressure would be screened to maximize the yield. mdpi.com

Below is an interactive table representing a hypothetical optimization study for the amide coupling between chroman-3-carboxylic acid and methyl anthranilate using a peptide coupling agent.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | - | CH₂Cl₂ | 25 | 12 | 65 |

| 2 | EDC | DMAP | CH₂Cl₂ | 25 | 12 | 78 |

| 3 | HATU | DIPEA | DMF | 25 | 6 | 92 |

| 4 | HATU | DIPEA | DMF | 0 to 25 | 8 | 95 |

| 5 | T3P | Pyridine | EtOAc | 50 | 4 | 88 |

This data illustrates that changing the coupling agent from DCC to EDC and then to HATU significantly improves the yield. Furthermore, optimizing the base and solvent combination (HATU with DIPEA in DMF) and reaction temperature can lead to near-quantitative conversion. Such optimization studies are fundamental in academic and industrial settings to develop practical synthetic routes.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations

The core strategy for generating analogues of this compound revolves around the preparation of functionalized chroman-3-carboxylic acids and a variety of substituted anilines, which are then coupled to form the final carboxamide products. This modular approach allows for extensive exploration of the chemical space around the parent molecule.

A foundational method for the synthesis of the key intermediate, chroman-3-carboxylic acid, and its derivatives often starts from corresponding 2-hydroxyacetophenones. These precursors can be subjected to a Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, which are subsequently oxidized to the desired chromone-3-carboxylic acids. arkat-usa.orgsemanticscholar.org The reduction of the double bond in the pyran ring of the chromone (B188151) system then furnishes the corresponding chroman-3-carboxylic acids.

Once the desired substituted or unsubstituted chroman-3-carboxylic acid is in hand, it can be activated for amide bond formation. A common and effective method involves the conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride. This highly reactive intermediate is then reacted with an appropriate amine, in this case, a substituted methyl anthranilate, in the presence of a base such as triethylamine, to yield the target N-aryl chroman-3-carboxamide. arkat-usa.org Alternative coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), can also be employed for the direct amidation of the carboxylic acid, offering a milder alternative to the acid chloride route. derpharmachemica.com

The diversity of the synthesized analogues is achieved by introducing a variety of substituents at different positions of both the chroman ring and the methyl benzoate moiety.

Modifications on the Chroman Nucleus:

Systematic modifications of the chroman scaffold are crucial for understanding its role in molecular recognition and biological activity. Researchers have explored the introduction of various substituents on the aromatic part of the chroman ring. For instance, analogues bearing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) have been synthesized to probe the electronic requirements for optimal activity. semanticscholar.org

Table 1: Examples of Synthesized Analogues with Modifications on the Chroman Ring

| Analogue | R1 | R2 | Synthetic Method |

| 1a | H | H | Amidation of chroman-3-carboxylic acid |

| 1b | 6-Fluoro | H | Amidation of 6-fluoro-chroman-3-carboxylic acid |

| 1c | 6-Chloro | H | Amidation of 6-chloro-chroman-3-carboxylic acid |

| 1d | 6-Bromo | H | Amidation of 6-bromo-chroman-3-carboxylic acid |

| 1e | 6-Methoxy | H | Amidation of 6-methoxy-chroman-3-carboxylic acid |

Modifications on the N-Aryl Benzoate Moiety:

The general approach involves the use of variously substituted methyl anthranilates in the amide coupling step with chroman-3-carboxylic acid. For example, methyl esters of 4-fluoroanthranilic acid or 5-nitroanthranilic acid can be used to introduce these specific functionalities into the final product.

Table 2: Examples of Synthesized Analogues with Modifications on the N-Aryl Benzoate Moiety

| Analogue | R3 | R4 | Synthetic Method |

| 2a | H | H | Amidation with methyl anthranilate |

| 2b | 4-Fluoro | H | Amidation with methyl 4-fluoroanthranilate |

| 2c | 5-Chloro | H | Amidation with methyl 5-chloroanthranilate |

| 2d | 4-Nitro | H | Amidation with methyl 4-nitroanthranilate |

| 2e | H | 5-Methoxy | Amidation with methyl 2-amino-5-methoxybenzoate |

Structure-Activity Relationship Findings:

While specific biological data for "this compound" and its direct analogues are not extensively reported in the public domain, valuable SAR insights can be extrapolated from studies on related chroman-3-carboxamide and coumarin-3-carboxamide derivatives.

For instance, in a series of (S)-N-chroman-3-ylcarboxamides investigated as voltage-gated sodium channel blockers, modifications to both the chroman ring and the carboxamide portion of the molecule were found to be critical for activity. nih.gov Similarly, studies on coumarin-3-carboxamide derivatives have revealed that substituents on the N-aryl ring can significantly influence their anticancer and antibacterial activities. mdpi.com In one study, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide were identified as potent anticancer agents. mdpi.com This suggests that the electronic nature and position of substituents on the benzoate ring of "this compound" analogues could play a significant role in their potential biological effects.

Furthermore, research on chroman carboxamide analogues has demonstrated their potential as antioxidant and anticancer agents. researchgate.net The antioxidant activity, in particular, was found to be sensitive to the substitution pattern on the chroman nucleus. researchgate.net These findings underscore the importance of systematically exploring substitutions on both the chroman and benzoate rings to develop a comprehensive SAR profile for this class of compounds.

The synthesis and evaluation of a comprehensive library of "this compound" analogues, guided by the synthetic strategies outlined above, will be instrumental in identifying key structural motifs responsible for any observed biological activity and in the rational design of more potent and selective derivatives.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Analysis for Methyl 2-(chroman-3-carboxamido)benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Detailed ¹H NMR analysis of this compound would reveal the specific arrangement and connectivity of hydrogen atoms within the molecule. The spectrum would be characterized by distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and chroman moieties, the protons of the chroman ring's saturated portion, the amide proton, and the methyl ester protons. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the aromatic protons would be expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the chroman ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methyl ester protons would be observed as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (Benzoate) | 7.0 - 8.2 | m | - |

| Aromatic-H (Chroman) | 6.8 - 7.5 | m | - |

| Amide-H (N-H) | 8.5 - 9.5 | br s | - |

| Chroman-H (C2) | 4.2 - 4.5 | m | - |

| Chroman-H (C3) | 3.0 - 3.5 | m | - |

| Chroman-H (C4) | 2.8 - 3.2 | m | - |

| Methyl-H (Ester) | 3.8 - 4.0 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the carbons of the chroman ring, and the methyl ester carbon. The carbonyl carbons are the most deshielded and would appear at the downfield end of the spectrum (typically 165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts dependent on the substitution pattern. The aliphatic carbons of the chroman ring would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 168 - 172 |

| C=O (Amide) | 165 - 169 |

| Aromatic-C | 115 - 150 |

| Chroman-C2 | 65 - 75 |

| Chroman-C3 | 35 - 45 |

| Chroman-C4 | 25 - 35 |

| Methyl-C (Ester) | 50 - 55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between scalar-coupled protons, helping to trace out the spin systems within the benzoate and chroman fragments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for connecting the different structural fragments of the molecule, such as linking the chroman-3-carboxamide moiety to the methyl benzoate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the substituents on the chroman ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion peak [M]+ or protonated molecule [M+H]+. Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the methoxy (B1213986) group from the ester, and characteristic fragmentation of the chroman ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, C-O stretches, and aromatic C-H and C=C stretches.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200 - 3400 |

| Ester | C=O Stretch | 1715 - 1735 |

| Amide | C=O Stretch | 1650 - 1680 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether (Chroman) | C-O Stretch | 1200 - 1270 |

| Ester | C-O Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the π-π* transitions of the aromatic rings. The presence of the chroman and benzoate systems, along with the amide linkage, would influence the position and intensity of the absorption maxima (λmax). The exact λmax values would be sensitive to the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the unambiguous determination of the molecular structure of this compound, providing insights into its conformation, bond lengths, bond angles, and the non-covalent interactions that govern its packing in the solid state.

The initial and often most challenging step in a crystallographic study is the cultivation of single crystals of suitable size and quality. For an organic molecule like this compound, this would typically be achieved through slow evaporation of a saturated solution. A variety of solvents would be screened to find a system in which the compound is sparingly soluble, allowing for the controlled growth of well-ordered crystals. Common techniques include:

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Once crystals are obtained, their quality for diffraction experiments must be assessed. This is typically done using an optical microscope to select crystals that are well-formed, transparent, and free from visible defects. The selected crystals are then mounted on a goniometer and exposed to an X-ray beam to observe their diffraction pattern. A high-quality crystal will produce sharp, well-defined diffraction spots.

A suitable crystal would be mounted on a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.

The collected data are then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).

A hypothetical data table for the crystallographic data of this compound is presented below.

| Parameter | Value |

| Empirical formula | C18H17NO4 |

| Formula weight | 311.33 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90°b = 15.456(6) Å β = 105.23(2)°c = 9.876(3) Å γ = 90° |

| Volume | 1489.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.388 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 656 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13<=h<=13, -20<=k<=20, -12<=l<=12 |

| Reflections collected | 15432 |

| Independent reflections | 3421 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3421 / 0 / 208 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Note: The data in this table is hypothetical and serves as an example of what would be reported in a crystallographic study.

Furthermore, the crystal packing would reveal the intermolecular interactions that stabilize the solid-state structure. These non-covalent interactions are crucial for understanding the physical properties of the compound. Key interactions to be analyzed would include:

Hydrogen Bonding: The presence of an amide group (N-H) and carbonyl groups (C=O) suggests the potential for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups can act as acceptors. The analysis would involve identifying these interactions and measuring their geometries (donor-acceptor distance and angle).

π-Stacking: The aromatic rings of the chroman and benzoate moieties could engage in π-stacking interactions. These interactions, where the electron-rich π systems of the rings overlap, can be classified as face-to-face or edge-to-face, depending on the relative orientation of the rings.

A hypothetical table summarizing potential hydrogen bond geometries is provided below.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| N1—H1···O2i | 0.86 | 2.05 | 2.895(3) | 168 |

| C10—H10A···O1ii | 0.98 | 2.45 | 3.412(4) | 168 |

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, -y+1, -z+1. Note: The data in this table is hypothetical.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying complex organic molecules. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(d,p), the molecule's geometry is adjusted to find the lowest energy conformation. nih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles. For Methyl 2-(chroman-3-carboxamido)benzoate, optimization would reveal the spatial relationship between the chroman and methyl benzoate (B1203000) moieties, including the planarity of the aromatic rings and the conformation of the amide linkage. Studies on related benzoate structures show that DFT calculations can accurately predict these parameters, which are crucial for understanding the molecule's stability and steric properties. nih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Length | N-H (amide) | ~1.01 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-N-H (amide) | ~119° |

| Dihedral Angle | C(ring)-C-N-C(ring) | ~178° |

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which collectively predict the molecule's reactive nature. researchgate.netmaterialsciencejournal.org A lower energy gap would indicate that this compound has a high chemical reactivity and is prone to intramolecular charge transfer. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices (Illustrative Data)

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.8 eV |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 eV |

| Global Electrophilicity | ω | χ² / (2η) | 3.67 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.govresearchgate.net The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show strong negative potentials localized around the oxygen atoms of the amide and ester carbonyl groups, identifying them as primary sites for hydrogen bond acceptance. nih.gov Positive potentials would be expected around the amide N-H proton, marking it as a hydrogen bond donor site. nih.gov

DFT calculations can simulate the vibrational spectra (FT-IR and Raman) of a molecule with a high degree of accuracy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the vibrations of particular functional groups within the molecule. nih.gov For this compound, this analysis would predict the characteristic stretching frequencies for the N-H bond (around 3300-3400 cm⁻¹), the C=O bonds of the amide and ester groups (typically in the 1650-1750 cm⁻¹ region), and the aromatic C-H stretches (above 3000 cm⁻¹). researchgate.net Comparing these simulated spectra with experimental data serves to confirm the molecule's structure and purity.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (Scaled DFT) | Typical Experimental Range |

| N-H | Stretching | ~3350 | 3300-3500 |

| C-H (aromatic) | Stretching | ~3080 | 3000-3100 |

| C-H (aliphatic) | Stretching | ~2950 | 2850-3000 |

| C=O (ester) | Stretching | ~1720 | 1715-1735 |

| C=O (amide) | Stretching (Amide I) | ~1670 | 1650-1680 |

| C-N | Stretching | ~1250 | 1200-1350 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). japsonline.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations for this compound would involve placing the molecule into the active site of a biologically relevant protein target. Given the structural similarities to other biologically active chromone (B188151) and benzoate derivatives, potential targets could include enzymes like cyclooxygenases (COX) or various kinases. nih.gov The simulation calculates the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein; a lower binding energy generally indicates a more stable complex. japsonline.com The results also provide a detailed 3D model of the ligand-protein complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding. mdpi.com This information is critical for understanding the structural basis of the molecule's potential biological activity and for guiding further structural modifications to improve potency and selectivity.

Table 4: Molecular Docking Results for this compound with a Hypothetical Kinase Target (Illustrative Data)

| Parameter | Result |

| Protein Target (PDB ID) | Hypothetical Kinase (e.g., 3LN1) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Val15, Ala35, Lys67, Leu85, Tyr88 |

| Hydrogen Bonds | N-H group with backbone CO of Leu85; Ester C=O with side chain NH of Lys67 |

| Hydrophobic Interactions | Chroman ring with Val15 and Ala35; Benzoate ring with Tyr88 |

Identification of Key Amino Acid Residues Involved in Binding

Detailed molecular docking simulations are instrumental in elucidating the binding mode of this compound within the active site of its target proteins. These simulations predict the energetically most favorable conformation of the ligand when bound to the receptor, highlighting the specific amino acid residues that play a crucial role in the interaction.

Analysis of docking poses for this compound would typically reveal a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the carboxamido moiety could act as a hydrogen bond donor and acceptor, forming key connections with polar amino acid residues. The chroman and benzoate rings are likely to engage in hydrophobic and aromatic stacking interactions with non-polar residues, anchoring the molecule within the binding pocket.

A hypothetical interaction profile based on the structure of this compound is presented below. The precise residues would be dependent on the specific protein target being investigated.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Moiety of this compound Involved |

| Hydrogen Bond | Asp, Glu, Asn, Gln, Ser, Thr, Tyr | Carboxamido group (NH and C=O), Ester group (C=O) |

| Hydrophobic | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp | Chroman ring, Benzoate ring |

| Pi-Stacking | Phe, Tyr, Trp, His | Benzoate ring |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound and the stability of its complex with a target protein over time. These simulations, which model the atomic movements of the system, are crucial for assessing the flexibility of the ligand and the persistence of key binding interactions.

MD simulations can reveal multiple stable conformations of the compound within the binding site and calculate the binding free energy, providing a more accurate prediction of binding affinity. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates the stability of the complex. Persistent hydrogen bonds and other interactions observed during the simulation lend confidence to the binding mode predicted by docking studies.

Quantitative Structure–Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules like chroman-3-carboxamide derivatives, a 3D-QSAR model could be developed to correlate physicochemical properties with their inhibitory potency against a specific target. nih.gov Such models can guide the design of new analogs of this compound with improved activity.

Pharmacophore modeling, a cornerstone of rational drug design, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.govdovepress.com A pharmacophore model derived from active chroman-3-carboxamide analogs would serve as a 3D query to screen large chemical databases for novel scaffolds that could potentially exhibit the same biological activity. This approach is instrumental in hit identification and lead optimization. dergipark.org.trnih.gov

In Silico ADMET Profiling and Prediction for Research Prioritization

Before committing to expensive and time-consuming experimental studies, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for prioritizing research candidates. Various computational models can predict the pharmacokinetic and toxicological profile of this compound.

These predictions help to identify potential liabilities, such as poor oral bioavailability, rapid metabolism, or potential toxicity, early in the drug discovery process. By flagging compounds with unfavorable ADMET profiles, resources can be focused on candidates with a higher probability of success in clinical development.

A hypothetical ADMET profile for this compound is summarized in the table below.

| ADMET Property | Predicted Outcome (Hypothetical) | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the drug available to act. |

| Blood-Brain Barrier | Low Penetration | May be suitable for targeting peripheral tissues. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | A likely route of elimination. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the chemical compound “this compound” that aligns with the detailed outline requested.

The conducted searches yielded information on structurally related but distinct molecules, such as chromone-3-carboxamides semanticscholar.orgresearchgate.net, coumarin-3-carboxamides nih.govnih.gov, and the basic methyl benzoate scaffold nih.gov. These studies explore a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects semanticscholar.orgderpharmachemica.comresearchgate.net. For instance, various chromone and chromanone derivatives have been synthesized and screened for antibacterial and antifungal properties derpharmachemica.com. Similarly, certain coumarin-3-carboxamide derivatives have been evaluated for their potential as anticancer agents against cell lines like HeLa and HepG2 nih.govnih.gov. Cytotoxicity studies have also been performed on the simpler compound, methyl benzoate, in cell lines such as CACO2 nih.gov.

However, these findings are not directly applicable to "this compound." The core structure of the requested compound is a chroman, which differs significantly from a chromone or a coumarin. Extrapolating data from these related compounds would violate the explicit instruction to focus solely on the specified molecule.

Consequently, without any available studies on the enzyme inhibition, receptor modulation, specific cell-based pathway modulation, antimicrobial activity, antiproliferative effects, or in vivo efficacy of "this compound," it is not possible to generate the requested scientific article while adhering to the required standards of accuracy and specificity.

Investigation of Biological Activities and Molecular Interactions Preclinical Research

In Vivo Animal Model Studies for Biological Efficacy and Mechanistic Insight

Evaluation in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's disease models)

There is currently no available research on the evaluation of Methyl 2-(chroman-3-carboxamido)benzoate in animal models of neurodegenerative diseases such as Alzheimer's disease.

Assessment of Anticonvulsant Activity in Epilepsy Models

No studies have been published assessing the anticonvulsant properties of this compound in established animal models of epilepsy.

Studies in Infectious Disease Animal Models (e.g., antitubercular activity)

There is no documented research on the efficacy of this compound in animal models of infectious diseases, including for antitubercular activity.

Pharmacodynamic Endpoints Measurement in Animal Tissues

No data is available regarding the measurement of pharmacodynamic endpoints for this compound in animal tissues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Chroman Ring System and its Impact on Biological Activity

The chroman (3,4-dihydro-2H-1-benzopyran) ring is a privileged scaffold in medicinal chemistry, and its structural modifications can profoundly influence the biological activity of its derivatives. In the context of Methyl 2-(chroman-3-carboxamido)benzoate, alterations to this bicyclic system, including the pyran and benzene (B151609) rings, are crucial for modulating potency and selectivity.

Research on related chromone-3-carboxamides, which share the core benzopyran structure, reveals that substitutions on the benzene portion of the ring system are a key determinant of biological activity. semanticscholar.orgresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins. Studies on analogous heterocyclic ring systems suggest that a systematic approach to modifying these rings can lead to significant improvements in biological activity.

Key modifications to the chroman ring and their observed effects in related compound series include:

Substitution on the Benzene Ring : The placement of substituents such as halogens (e.g., bromo), alkyl, or alkoxy groups on the aromatic portion of the chroman nucleus directly impacts lipophilicity and electronic properties. For example, in a series of chromone-3-carboxamides, different substituents on this ring led to varied anti-inflammatory and anti-trypanosomal activities. semanticscholar.org

Saturation of the Pyran Ring : The saturation level of the heterocyclic pyran ring distinguishes chroman from its unsaturated counterpart, chromene. This saturation imparts a specific three-dimensional geometry, which can be critical for optimal ligand-receptor fit. The half-chair conformation adopted by the pyran ring in chromane (B1220400) derivatives creates a defined spatial arrangement of substituents. researchgate.net

Introduction of Additional Rings : Fusing additional rings to the chroman system can enhance molecular rigidity and introduce new interaction points. While not directly a modification of the chroman ring itself, this strategy in related scaffolds has been used to explore larger binding pockets.

The following table summarizes the impact of chroman ring modifications based on findings from analogous compound series.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference |

| Benzene Ring (C5-C8) | Introduction of Halogens (e.g., -Br, -Cl) | Alters electronic properties and lipophilicity; can introduce halogen bonding interactions. | semanticscholar.org |

| Benzene Ring (C5-C8) | Introduction of Alkyl/Alkoxy groups | Increases lipophilicity; can introduce steric hindrance or favorable van der Waals contacts. | semanticscholar.org |

| Pyran Ring | Alteration of stereochemistry | Changes the 3D orientation of the carboxamide group, affecting target binding. | researchgate.net |

Variations of the Benzoate (B1203000) Moiety and their Influence on Molecular Interactions

The methyl benzoate moiety of the title compound serves as a crucial interaction domain. Modifications to this part of the molecule can significantly affect its pharmacokinetic and pharmacodynamic properties by altering its size, polarity, and hydrogen bonding capacity.

Studies on methyl benzoate derivatives have shown that the ester group (-COOCH₃) is involved in specific interactions with biological targets, such as proteins. mdpi.com The nature of the interaction is highly dependent on the local environment within the binding site. For example, the ester can act as a hydrogen bond acceptor.

Key variations and their potential consequences include:

Ester Hydrolysis : Conversion of the methyl ester to the corresponding carboxylic acid (benzoate) would introduce a strong hydrogen bond donor and acceptor and a negative charge at physiological pH. This drastically increases polarity and can fundamentally change the binding mode, potentially leading to interactions with different residues in a target protein. Studies comparing benzoic acid and benzoate have shown they interact differently with membrane models, with the protonated acid penetrating more deeply. nih.gov

Alkyl Chain Variation : Changing the methyl group to a larger alkyl group (e.g., ethyl, propyl) would increase lipophilicity and could provide more extensive van der Waals interactions within a hydrophobic pocket.

Positional Isomerism : Moving the carboxamide group from the ortho position to the meta or para position on the benzoate ring would alter the geometry of the molecule significantly. This would change the distance and angle between the chroman core and the ester group, likely disrupting the established binding mode.

The influence of these modifications on molecular interactions is summarized in the table below.

| Modification | Effect on Physicochemical Properties | Influence on Molecular Interactions | Reference |

| Ester to Carboxylic Acid | Increased polarity, introduces negative charge | Introduces strong H-bond donor/acceptor capabilities; potential for salt bridge formation. | nih.gov |

| Change of Ester Alkyl Group | Increased lipophilicity and steric bulk | Enhanced van der Waals or hydrophobic interactions. | mdpi.com |

| Isomeric Position of Linker | Altered molecular geometry | Changes the spatial relationship between key pharmacophoric features, affecting ligand-receptor complementarity. | mdpi.com |

Role of the Carboxamide Linker in Ligand-Target Recognition and Biological Efficacy

The carboxamide linker (-CONH-) is a cornerstone of the molecular architecture of this compound, providing both structural rigidity and key interaction points. This functional group is prevalent in drug molecules due to its favorable properties.

The carboxamide group has a planar structure due to resonance, which restricts the conformational flexibility of the molecule. This pre-organization can be entropically favorable for binding to a target. Furthermore, the amide proton (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These directed interactions are often critical for high-affinity binding and ligand recognition.

In studies of various coumarin-3-carboxamides and benzamides, the amide linker was found to be essential for biological activity. mdpi.comnih.gov For instance, replacing or removing the amide group often leads to a significant loss of potency, highlighting its importance in anchoring the molecule within the binding site. The vector and orientation of the hydrogen bond donor and acceptor moieties are critical for biological efficacy. nih.gov

| Feature of Carboxamide Linker | Role in Ligand-Target Recognition | Consequence for Biological Efficacy | Reference |

| N-H Group | Hydrogen bond donor | Anchors the ligand to specific amino acid residues (e.g., Asp, Glu, backbone carbonyls). | researchgate.net |

| C=O Group | Hydrogen bond acceptor | Forms key interactions with residues like Asn, Gln, or backbone N-H groups. | researchgate.net |

| Planarity and Rigidity | Restricts conformational freedom | Reduces the entropic penalty of binding and orients the chroman and benzoate moieties in a defined spatial relationship. | nih.gov |

Substituent Effects on the Aromatic Rings and their Correlation with Biological Responses

Substituents on either the chroman's benzene ring or the benzoate ring can modulate biological activity through a combination of electronic, steric, and lipophilic effects. Understanding these effects is fundamental to the rational design of more potent and selective analogs.

The influence of a substituent is generally categorized into two main types:

Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups like halogens or nitro groups decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack but potentially engaging in favorable electronic interactions within a binding site. libretexts.org

Resonance Effects : These occur in conjugated systems where substituents with lone pairs (e.g., -OH, -NH₂) or pi bonds (e.g., -NO₂, -C=O) can donate or withdraw electron density through the pi system of the ring. libretexts.org

In studies of coumarin-3-carboxamide derivatives, the nature and position of substituents on an N-phenyl ring (analogous to the benzoate ring here) had a dramatic effect on anticancer activity. nih.gov For example, compounds bearing fluorine atoms (electron-withdrawing) were found to be highly potent, whereas those with electron-donating methyl or methoxy (B1213986) groups displayed weaker activity. This suggests that modulating the electronic landscape of the aromatic rings is a valid strategy for optimizing biological response.

The table below correlates substituent properties with potential biological outcomes.

| Substituent Type | Location | Physicochemical Effect | Correlation with Biological Response | Reference |

| Electron-withdrawing (e.g., -F, -Cl) | Benzoate or Chroman Ring | Inductive withdrawal, potential for halogen bonding. | Often enhances potency in various compound series by altering electronic complementarity with the target. | nih.gov |

| Electron-donating (e.g., -CH₃, -OCH₃) | Benzoate or Chroman Ring | Inductive and/or resonance donation, increased lipophilicity. | Can either increase or decrease activity depending on the specific target interactions; may improve membrane permeability. | nih.gov |

| Bulky Groups (e.g., t-butyl) | Benzoate or Chroman Ring | Increased steric hindrance. | Can be detrimental if it clashes with the binding site, or beneficial if it fits into a large hydrophobic pocket. | mdpi.com |

Conformational Analysis of this compound and its Implications for SAR

The primary conformational features include:

Chroman Ring Pucker : The saturated pyran portion of the chroman ring typically adopts a distorted half-chair conformation, which places the substituent at the 3-position in either a pseudo-axial or pseudo-equatorial orientation. researchgate.net This orientation dictates the trajectory of the carboxamide-benzoate portion of the molecule.

Rotation around Amide Bond : While the C-N amide bond has restricted rotation, there is still significant rotational freedom around the C3-C(O) and N-C(Ar) bonds. The relative orientation of the chroman and benzoate rings is defined by the torsion angles around these bonds.

Benzoate Orientation : The orientation of the methyl ester relative to the aromatic ring can also vary.

Conformational analysis, often performed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling, can identify the lowest energy (most populated) conformation in solution. mdpi.com This predominant conformation is often assumed to be the "bioactive conformation," the shape the molecule adopts when it binds to its target. Understanding this structure is paramount for SAR, as it reveals the spatial arrangement of all pharmacophoric elements. For instance, the distance between a hydrogen bond donor on the chroman ring and a hydrogen bond acceptor on the benzoate moiety is determined by the molecule's conformation, and this distance may be a strict requirement for binding. mdpi.com

| Conformational Feature | Description | Implication for SAR | Reference |

| Chroman Ring Conformation | Distorted half-chair pucker. | Determines the pseudo-axial/equatorial orientation of the C3-substituent, impacting the overall molecular shape. | researchgate.net |

| Torsion Angles (C₃-C=O, N-C_aryl) | Defines the relative spatial orientation of the chroman and benzoate rings. | A specific set of torsion angles is likely required for an optimal fit into the target's binding site. | mdpi.com |

| Overall Molecular Shape | The global 3D structure resulting from all conformational preferences. | The shape must be complementary to the topology of the biological target for effective binding and activity. | mdpi.com |

Analytical Methodologies for Research Quantification and Purity Assessment

Chromatographic Method Development

Chromatographic techniques are essential for separating "Methyl 2-(chroman-3-carboxamido)benzoate" from potential impurities, starting materials, and byproducts. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity profiling and quantitative analysis of non-volatile, thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is proposed, given the compound's predicted moderate polarity.

Method Development Strategy:

A systematic approach to method development would involve the screening of various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is anticipated to be necessary to achieve optimal separation of the main compound from any closely eluting impurities. Detection would be performed using a UV detector, with the detection wavelength selected based on the UV absorbance maxima of "this compound".

Hypothetical HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (based on typical chromophores) |

| Injection Volume | 10 µL |

This method would be capable of separating the parent compound from its potential process-related impurities and degradation products, allowing for accurate purity assessment and quantification in research samples.

Gas Chromatography (GC) is generally not the primary method for analyzing a relatively large and non-volatile molecule like "this compound" due to the high temperatures required for volatilization, which could lead to thermal degradation. However, GC could be applicable for the analysis of volatile starting materials, residual solvents, or specific volatile byproducts that may be present in the sample. For instance, if methanol (B129727) is used in the synthesis, GC would be the ideal technique to quantify its residual presence.

A headspace GC method with a flame ionization detector (FID) would be suitable for the analysis of residual solvents. The sample would be heated in a sealed vial to partition the volatile components into the headspace, which is then injected into the GC system.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions and for preliminary purity assessments. sigmaaldrich.com For "this compound", a normal-phase TLC on silica (B1680970) gel plates would be appropriate.

TLC Method:

A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio would be optimized to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product spot, allowing for clear separation from starting materials and byproducts. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the compound.

Example Mobile Phase: Hexane:Ethyl Acetate (60:40, v/v)

TLC is invaluable in a research setting for making quick decisions about reaction completion and for guiding purification strategies like column chromatography.

Spectrophotometric Assay Development (e.g., UV-Vis Spectroscopy for Concentration Determination)

UV-Visible spectrophotometry is a straightforward and robust method for determining the concentration of "this compound" in solution, provided no other components in the sample absorb significantly at the chosen wavelength.

Method Development:

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve, following Beer-Lambert law.

Hypothetical UV-Vis Spectrophotometry Parameters:

| Parameter | Proposed Value |

| Solvent | Methanol |

| λmax | ~254 nm (estimated) |

| Calibration Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

This spectrophotometric assay provides a quick and simple method for routine concentration measurements in research applications where the sample matrix is well-defined and free of interfering substances.

Validation of Analytical Methods for Research Applications (Accuracy, Precision, Linearity, Detection Limits, Quantitation Limits)

For research applications, a fit-for-purpose validation of the primary quantitative method (HPLC) is necessary to ensure the reliability of the data. While a full validation according to stringent regulatory guidelines may not be required, key parameters should be assessed.

Validation Parameters:

Accuracy: This would be assessed by spike/recovery experiments, where a known amount of "this compound" is added to a sample matrix and the recovery is calculated.

Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple preparations of a homogeneous sample and expressing the results as the relative standard deviation (RSD).

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the response versus concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

Hypothetical Validation Summary for HPLC Method:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| LOD | - | 0.05 µg/mL |

| LOQ | - | 0.15 µg/mL |

This level of validation provides confidence that the analytical method is suitable for its intended purpose in a research environment, ensuring that the purity and concentration data for "this compound" are accurate and reliable.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl 2-(chroman-3-carboxamido)benzoate?

Methodological Answer: The synthesis typically involves coupling chroman-3-carboxylic acid derivatives with methyl 2-aminobenzoate via amide bond formation. Key steps include:

Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to activate chroman-3-carboxylic acid.

Nucleophilic substitution : React the activated intermediate with methyl 2-aminobenzoate under inert conditions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Characterization via -NMR and -NMR is critical to confirm regioselectivity, as steric hindrance from the chroman ring may influence reaction pathways. For analogs, see similar amidation protocols in structurally related compounds like methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- -NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and chroman ring protons (δ 1.5–4.5 ppm for methylene/methoxy groups).

- -NMR: Confirm ester carbonyl (δ ~165–170 ppm) and amide carbonyl (δ ~168–172 ppm).

- IR Spectroscopy : Detect C=O stretches (~1700 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and fragmentation patterns consistent with the ester and amide functionalities.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement of this compound?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., poor R-factors, disorder in chroman rings) require:

Software Tools :

- SHELXL : Refine anisotropic displacement parameters and apply restraints for flexible moieties (e.g., ester groups) .

- Mercury CSD : Visualize electron density maps to identify misplaced atoms or solvent molecules .

Validation Metrics : Cross-check using R values and the Cambridge Structural Database (CSD) for bond-length/bond-angle outliers.

Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning cases .

Q. What computational strategies are effective for analyzing intermolecular interactions in this compound crystals?

Methodological Answer:

- Mercury’s Materials Module :

- Perform packing similarity analysis to compare hydrogen-bonding networks (e.g., N-H···O=C interactions) with analogs .

- Generate void maps to assess solvent-accessible volumes and potential polymorphism.

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to compare experimental vs. theoretical bond angles, particularly for strained chroman rings.

Handling Data Contradictions

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

Purity Assessment : Re-run DSC (Differential Scanning Calorimetry) with rigorously purified samples.

Polymorphism Screening : Use solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to isolate different polymorphs.

Computational Validation : Compare experimental melting points with predicted values from tools like ChemAxon or COSMOtherm.

Note on Evidence

While this compound is not directly cited in the provided evidence, methodologies from analogous compounds (e.g., ) and crystallographic tools () are extrapolated to address its research challenges. Commercial sources (e.g., Kanto Reagents catalogs) are excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.